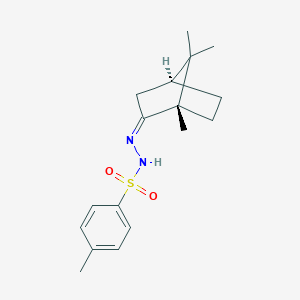
(1S)-(-)-Camphor p-tosylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-(-)-Camphor p-tosylhydrazone, also known as this compound, is a useful research compound. Its molecular formula is C17H24N2O2S and its molecular weight is 320.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis and Characteristics
(1S)-(-)-Camphor p-tosylhydrazone is synthesized from camphor and tosylhydrazine through a condensation reaction, typically facilitated by an acidic catalyst such as hydrochloric acid in ethanol . The compound has a molecular formula of C17H24N2O2S and a molecular weight of 320.5 g/mol . Its structure includes a hydrazone functional group, which is significant for its reactivity and applications.
Biological Activities
Recent studies have highlighted the potential biological activities of camphor derivatives, including this compound:
- Antimycobacterial Activity : In vitro evaluations against Mycobacterium tuberculosis have shown that camphor derivatives exhibit varying degrees of activity, with some demonstrating minimal inhibitory concentrations comparable to established drugs like ethambutol .
- Anticancer Properties : Although studies indicate that synthesized camphor compounds generally lack significant cytotoxicity against cancer cell lines, ongoing research aims to modify these compounds to enhance their therapeutic efficacy .
- Antiviral and Antimicrobial Properties : Camphor itself has been recognized for its antiviral and antimicrobial properties, suggesting that derivatives like this compound may also possess similar activities .
Applications in Chiral Separations
One of the most notable applications of this compound is in chiral separations:
- Molecularly Imprinted Polymers (MIPs) : Research has demonstrated the use of this compound as a template in the preparation of MIPs for enantioselective chromatography. These MIPs have shown satisfactory performance in separating enantiomers of various camphor derivatives .
- Capillary Electrophoresis : The compound has been utilized in capillary electrophoresis for the enantioseparation of racemic mixtures, showcasing its utility as a chiral selector .
Synthetic Methodologies
This compound serves as an important intermediate in several synthetic methodologies:
- Shapiro Reaction : This compound can be employed in the Shapiro reaction, where tosylhydrazones are converted into alkenes through elimination reactions. This reaction is crucial for synthesizing complex organic molecules from simpler precursors .
- Cross-Coupling Reactions : It can also participate in cross-coupling reactions, enabling the formation of carbon-carbon bonds essential for constructing diverse organic frameworks .
Case Studies and Research Findings
A selection of case studies illustrates the diverse applications of this compound:
属性
CAS 编号 |
123408-99-1 |
|---|---|
分子式 |
C17H24N2O2S |
分子量 |
320.5 g/mol |
IUPAC 名称 |
4-methyl-N-[(Z)-[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide |
InChI |
InChI=1S/C17H24N2O2S/c1-12-5-7-14(8-6-12)22(20,21)19-18-15-11-13-9-10-17(15,4)16(13,2)3/h5-8,13,19H,9-11H2,1-4H3/b18-15-/t13-,17+/m0/s1 |
InChI 键 |
DPXSCASCDWIKEX-TZZOIZJYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC3CCC2(C3(C)C)C |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C[C@@H]3CC[C@]2(C3(C)C)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC3CCC2(C3(C)C)C |
Pictograms |
Irritant |
同义词 |
(1S)-(-)-CAMPHOR P-TOSYLHYDRAZONE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















